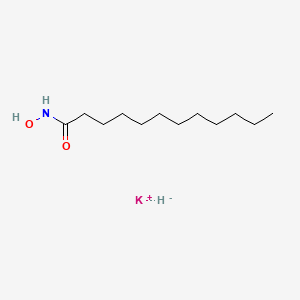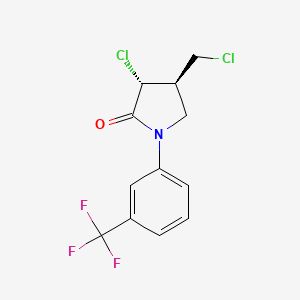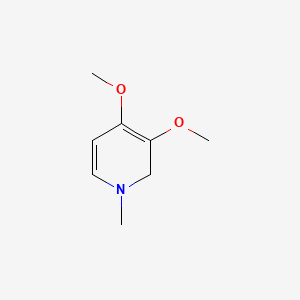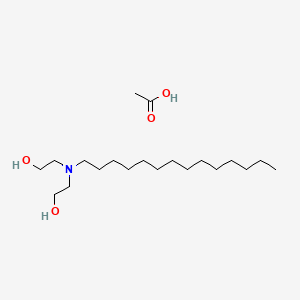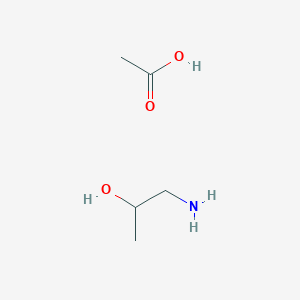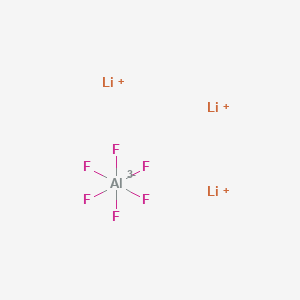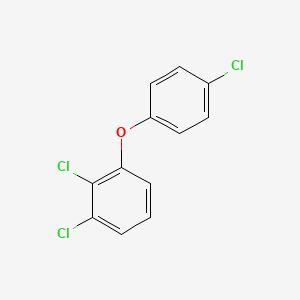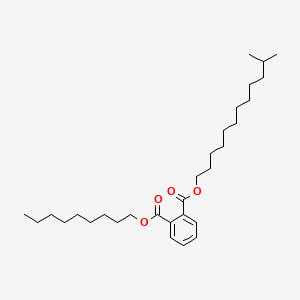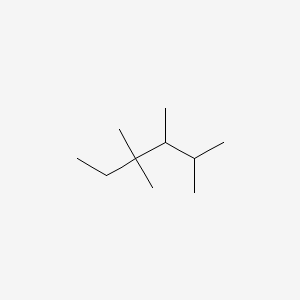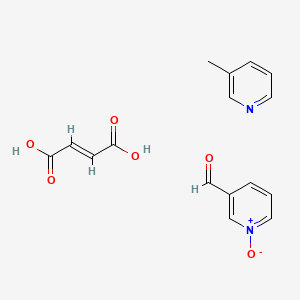
Bis(3-methylpyridinium) fumarate 1,1'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylpyridinium) fumarate 1,1’-dioxide is a chemical compound with the molecular formula C16H16N2O6. It is a derivative of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of bis(3-methylpyridinium) fumarate 1,1’-dioxide typically involves the reaction of 3-methylpyridine with fumaric acid under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the 1,1’-dioxide derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Bis(3-methylpyridinium) fumarate 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding pyridinium salt without the dioxide group.
Substitution: The methyl group on the pyridine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Bis(3-methylpyridinium) fumarate 1,1’-dioxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of bis(3-methylpyridinium) fumarate 1,1’-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Bis(3-methylpyridinium) fumarate 1,1’-dioxide can be compared with other pyridinium salts, such as:
- 3-methylpyridinium chloride
- 3-methylpyridinium bromide
- Bis(4-methylpyridinium) fumarate These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. Bis(3-methylpyridinium) fumarate 1,1’-dioxide is unique due to the presence of the 1,1’-dioxide group, which imparts distinct reactivity and potential applications .
Propriétés
Numéro CAS |
55038-36-3 |
|---|---|
Formule moléculaire |
C16H16N2O6 |
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-methylpyridine;1-oxidopyridin-1-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H5NO2.C6H7N.C4H4O4/c8-5-6-2-1-3-7(9)4-6;1-6-3-2-4-7-5-6;5-3(6)1-2-4(7)8/h1-5H;2-5H,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
NAXLGXIJHYHQRZ-WXXKFALUSA-N |
SMILES isomérique |
CC1=CN=CC=C1.C1=CC(=C[N+](=C1)[O-])C=O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC1=CN=CC=C1.C1=CC(=C[N+](=C1)[O-])C=O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


